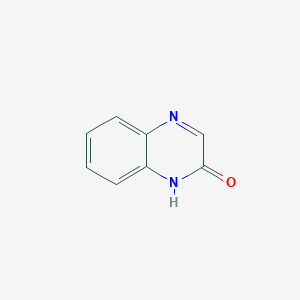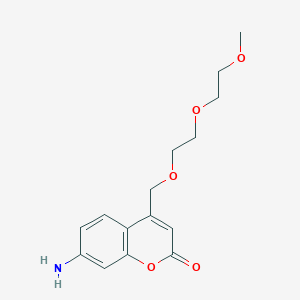
7-Amino-4-(2,5,8-trioxanonyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-4-(2,5,8-trioxanonyl)coumarin is a fluorescent probe used in scientific research to study various biological processes. It is a coumarin derivative that has been widely used in the field of biochemistry and biophysics due to its unique properties.
Mécanisme D'action
The mechanism of action of 7-Amino-4-(2,5,8-trioxanonyl)coumarin involves the interaction of the coumarin molecule with biological molecules. The fluorescent properties of the molecule allow it to be used as a probe to study the interactions between molecules. When excited with light, the molecule emits light at a specific wavelength, which can be detected using a fluorescence microscope.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 7-Amino-4-(2,5,8-trioxanonyl)coumarin are dependent on the specific biological process being studied. However, in general, the molecule does not have any significant effects on biological systems. It is non-toxic and does not interfere with the normal functioning of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Amino-4-(2,5,8-trioxanonyl)coumarin in lab experiments include its high sensitivity and specificity. It is also relatively easy to use and can be incorporated into a wide range of experimental setups. However, the molecule has some limitations, including its relatively short fluorescence lifetime and the need for specialized equipment to detect its fluorescence.
Orientations Futures
There are many future directions for research involving 7-Amino-4-(2,5,8-trioxanonyl)coumarin. One area of research is the development of new probes based on the coumarin scaffold. These probes could be used to study a wide range of biological processes, including protein-protein interactions, enzyme activity, and DNA-protein interactions. Another area of research is the development of new techniques for detecting the fluorescence of 7-Amino-4-(2,5,8-trioxanonyl)coumarin. These techniques could improve the sensitivity and specificity of experiments using the molecule. Finally, there is a need for more research to understand the mechanism of action of 7-Amino-4-(2,5,8-trioxanonyl)coumarin and how it interacts with biological molecules. This understanding could lead to the development of new probes with improved properties and greater versatility.
Méthodes De Synthèse
The synthesis of 7-Amino-4-(2,5,8-trioxanonyl)coumarin involves the reaction of 7-amino-4-methylcoumarin with 2,5,8-trioxanonane-1,10-diamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The product is then purified using chromatographic techniques to obtain pure 7-Amino-4-(2,5,8-trioxanonyl)coumarin.
Applications De Recherche Scientifique
7-Amino-4-(2,5,8-trioxanonyl)coumarin is used as a fluorescent probe in various scientific research applications. It is commonly used to study the interactions between proteins, DNA, and RNA. It can also be used to study the activity of enzymes and other biological molecules. The fluorescent properties of 7-Amino-4-(2,5,8-trioxanonyl)coumarin make it an ideal probe for studying biological processes in living cells.
Propriétés
Numéro CAS |
146773-33-3 |
|---|---|
Nom du produit |
7-Amino-4-(2,5,8-trioxanonyl)coumarin |
Formule moléculaire |
C15H19NO5 |
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
7-amino-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |
InChI |
InChI=1S/C15H19NO5/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9H,4-7,10,16H2,1H3 |
Clé InChI |
WDUHFRHYZNNRGQ-UHFFFAOYSA-N |
SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
SMILES canonique |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



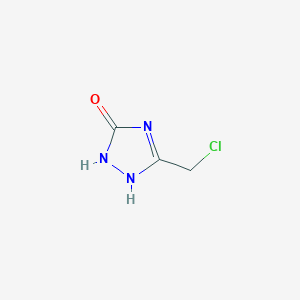


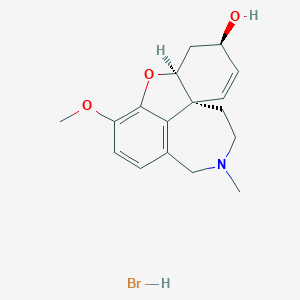
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)

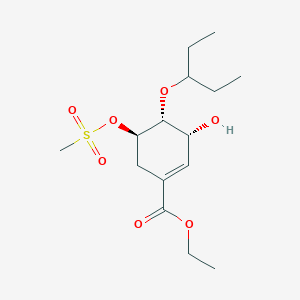

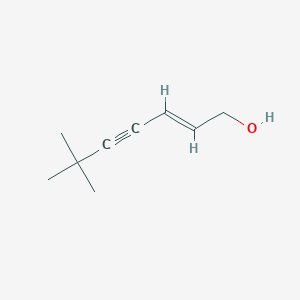
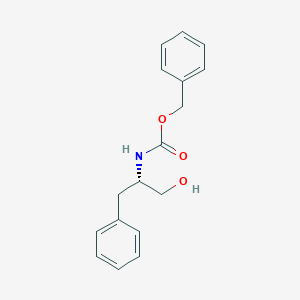

![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)

